4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid
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Overview
Description
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids. This compound is characterized by its complex structure, which includes multiple carboxyphenyl and methylphenyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid typically involves the reaction of appropriate carboxylic acids with methylphenyl derivatives. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between benzene derivatives and carboxylic acids . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in various substituted benzoic acids or methylphenyl derivatives .
Scientific Research Applications
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)methane: A compound with similar structural features but different functional groups.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Another benzoic acid derivative with unique properties due to the presence of fluorine atoms.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: A triazine derivative with multiple carboxyphenyl groups.
Uniqueness
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C28H22O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid |
InChI |
InChI=1S/C28H22O4/c1-17-15-23(11-13-25(17)19-3-7-21(8-4-19)27(29)30)24-12-14-26(18(2)16-24)20-5-9-22(10-6-20)28(31)32/h3-16H,1-2H3,(H,29,30)(H,31,32) |
InChI Key |
BVGRZCJELKDZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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